molecular formula C12H14Cl2N2 B2936933 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride CAS No. 2172097-29-7

3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride

Cat. No.: B2936933
CAS No.: 2172097-29-7
M. Wt: 257.16
InChI Key: UVMBWFYPWKQEOC-UHFFFAOYSA-N
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Description

3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 3-position and a pyridin-3-yl group at the 4-position. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride typically involves the following steps:

    Nitration: The starting material, 3-methyl-4-(pyridin-3-yl)aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(pyridin-2-yl)aniline dihydrochloride
  • 3-Methyl-4-(pyridin-4-yl)aniline dihydrochloride
  • 4-Methyl-3-(pyridin-3-yl)aniline dihydrochloride

Uniqueness

3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyridin-3-yl groups on the aniline ring influences its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-4-pyridin-3-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10;;/h2-8H,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMBWFYPWKQEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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